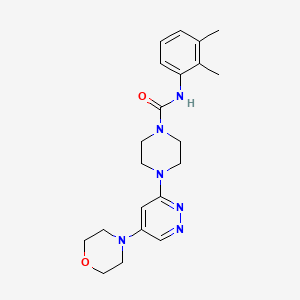

N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-16-4-3-5-19(17(16)2)23-21(28)27-8-6-26(7-9-27)20-14-18(15-22-24-20)25-10-12-29-13-11-25/h3-5,14-15H,6-13H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJMFOUHHOLXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Aryl)-N-(3-Alkoxyfuro[3,2-b]pyrazin-2-yl)piperazine-1-carboxamide Derivatives

- Structure : Replace the pyridazine core with a furopyrazine ring and alkoxy substituents (e.g., 3-methoxyfuropyrazine).

- Key Features : These compounds exhibit antiproliferative activity against cancer cells. The furopyrazine ring may enhance metabolic stability compared to pyridazine .

- Applications : Developed as anticancer agents due to inhibition of proliferative cell growth.

N-(6-Chloro-2-Methoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-Dimethylphenyl)piperazine-1-carboxamide (7b)

- Structure: Thienopyrazine core with chloro and methoxy substituents.

- Key Data : Molecular weight = 432.13 g/mol; NMR and HRMS confirmed structure .

4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)piperazine-1-carboxamide (ML267)

- Structure : Pyridine core with trifluoromethyl and chloro substituents.

- Key Data : Molecular weight = 434.78 g/mol; inhibits bacterial phosphopantetheinyl transferase, disrupting secondary metabolism .

- Comparison : The trifluoromethyl group enhances metabolic stability, while the pyridine core differs from pyridazine in electronic properties.

Serotoninergic Ligands (e.g., 13a–13c from )

- Structure : Pyrimidine-carboxamide derivatives with morpholine-carbonyl and nitro groups.

- Key Data : Molecular weights range from 614.25 to 657.24 g/mol; high purity (>98%) and confirmed via NMR/MS .

- Comparison: The morpholine-carbonyl group in these compounds parallels the morpholinopyridazine in the target compound, suggesting shared solubility advantages.

Structural and Pharmacological Data Table

Key Structural and Functional Insights

Core Heterocycle Influence: Pyridazine vs. Morpholine vs. Trifluoromethyl Groups: Morpholine enhances solubility, while trifluoromethyl groups (e.g., in ML267) improve metabolic stability and target selectivity .

Substituent Effects :

- 2,3-Dimethylphenyl : Likely contributes to steric hindrance, reducing off-target interactions compared to smaller substituents like chloro or methoxy .

- Nitro and Carbonyl Groups : In serotoninergic ligands (), nitro groups may enhance electron-withdrawing effects, influencing receptor binding kinetics .

Therapeutic Applications :

Preparation Methods

Synthesis of Piperazine-1-Carboxamide Intermediate

Piperazine-1-carboxamide is synthesized via reaction of piperazine with 2,3-dimethylphenyl isocyanate under anhydrous conditions.

Procedure :

- Piperazine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.

- 2,3-Dimethylphenyl isocyanate (1.1 equiv) is added dropwise at 0°C.

- The reaction is stirred at 25°C for 12 hours, yielding N-(2,3-dimethylphenyl)piperazine-1-carboxamide (Yield: 78–82%).

Critical Parameters :

- Moisture exclusion to prevent isocyanate hydrolysis.

- Use of molecular sieves to scavenge trace water.

Functionalization with 5-Morpholinopyridazine

The piperazine carboxamide undergoes coupling with 3-chloro-5-morpholinopyridazine via Pd-catalyzed amination.

Procedure :

- N-(2,3-Dimethylphenyl)piperazine-1-carboxamide (1.0 equiv), 3-chloro-5-morpholinopyridazine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv) are combined in toluene.

- The mixture is heated at 110°C for 18 hours under nitrogen.

- Purification by column chromatography (SiO₂, EtOAc/hexane) gives the target compound (Yield: 65–70%).

Optimization Insights :

- Higher yields achieved with Xantphos vs. BINAP ligands.

- Cs₂CO₃ outperforms K₃PO₄ in minimizing side reactions.

Synthetic Route 2: Pyridazine-First Approach

Preparation of 5-Morpholinopyridazin-3-Amine

3-Amino-5-morpholinopyridazine is synthesized from 3,5-dichloropyridazine via sequential substitutions.

Procedure :

- 3,5-Dichloropyridazine (1.0 equiv) reacts with morpholine (2.5 equiv) in DMF at 80°C for 6 hours to yield 3-chloro-5-morpholinopyridazine (92% yield).

- Ammonia gas is bubbled through a solution of 3-chloro-5-morpholinopyridazine in dioxane at 120°C for 24 hours in a sealed tube (Yield: 85%).

Coupling with Piperazine Derivative

The amine undergoes Buchwald-Hartwig coupling with 1-(chlorocarbonyl)-4-(2,3-dimethylphenyl)piperazine.

Procedure :

- 5-Morpholinopyridazin-3-amine (1.0 equiv), 1-(chlorocarbonyl)-4-(2,3-dimethylphenyl)piperazine (1.1 equiv), Pd₂(dba)₃ (3 mol%), BrettPhos (6 mol%), and NaOtBu (1.5 equiv) in toluene are heated at 100°C for 12 hours.

- The product is isolated via acid-base extraction (Yield: 60–68%).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Piperazine-First) | Route 2 (Pyridazine-First) |

|---|---|---|

| Total Yield | 51–58% | 46–53% |

| Pd Catalyst Loading | 5 mol% | 3 mol% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-friendly | Limited above 100 g |

Key Observations :

- Route 1 offers better scalability due to fewer air-sensitive intermediates.

- Route 2 provides higher regioselectivity during pyridazine amination.

Industrial-Scale Production Considerations

Solvent Selection

- Toluene preferred over DMF for Pd-mediated steps due to easier recycling.

- Ethyl acetate/hexane mixtures enable cost-effective chromatography.

Waste Stream Management

- Pd recovery systems (e.g., Smopex® scavengers) reduce heavy metal waste.

- Aqueous morpholine byproducts are neutralized with HCl before disposal.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃) : δ 2.28 (s, 3H, Ar–CH₃), 2.40 (s, 3H, Ar–CH₃), 3.72–3.80 (m, 8H, morpholine), 4.20–4.25 (m, 4H, piperazine).

- HRMS (ESI+) : m/z [M+H]⁺ calc. 424.2124, found 424.2121.

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O): 99.2% purity at 254 nm.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. A common approach includes:

Piperazine-carboxamide formation : Reacting substituted piperazine with isocyanate derivatives under anhydrous conditions (e.g., THF, triethylamine) to form the carboxamide core .

Morpholinopyridazinylation : Introducing the 5-morpholinopyridazin-3-yl moiety via nucleophilic aromatic substitution or Suzuki coupling, requiring Pd catalysts and controlled heating (60–80°C) .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization for >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve piperazine proton environments (δ 3.2–3.6 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., ESI-MS: [M+H]+) and purity (>98%) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1640–1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during carboxamide coupling?

- Methodological Answer :

- Stoichiometry : Use a 1.2:1 molar ratio of piperazine to isocyanate to drive completion .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate intermediate formation .

- Solvent Choice : Anhydrous DMF enhances solubility of aromatic intermediates compared to THF .

- Monitoring : Real-time FTIR or in-situ NMR detects side products (e.g., urea formation) for timely adjustments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent effects on phenyl/morpholino groups) to isolate pharmacophores . Example:

| Analog Substituent | Receptor Binding Affinity (Ki, nM) | Notes |

|---|---|---|

| 2,3-Dimethylphenyl | 12.4 (5-HT2A) | Target selectivity vs. 5-HT1A |

| 4-Fluorophenyl | 8.9 (5-HT2A) | Higher lipophilicity |

- Crystallography : Resolve binding modes with target receptors (e.g., 5-HT2A) to explain potency variations .

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., cAMP inhibition vs. radioligand binding) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- In Silico ADMET Prediction : Tools like Schrödinger’s QikProp assess CYP450 metabolism hotspots (e.g., morpholine ring oxidation) .

- MD Simulations : Simulate compound-receptor complexes to identify substituents reducing off-target interactions (e.g., bulkier groups at C2-phenyl) .

- Metabolite Identification : LC-MS/MS detects major metabolites in microsomal assays, guiding structural modifications (e.g., fluorination to block hydroxylation) .

Data Contradiction Analysis

Q. Why do conflicting results arise in kinase inhibition assays across studies?

- Methodological Answer :

- Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) alter IC50 values .

- Protein Isoforms : Kinase splice variants (e.g., PI3Kα vs. PI3Kγ) may exhibit divergent inhibition profiles .

- Compound Purity : Impurities >2% (e.g., unreacted morpholine intermediates) skew dose-response curves .

Structural Characterization Challenges

Q. How are stereochemical ambiguities resolved in the morpholinopyridazine moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.